molecular formula C32H20N2O6 B3043878 (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol CAS No. 945852-58-4

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol

Cat. No.: B3043878
CAS No.: 945852-58-4
M. Wt: 528.5 g/mol
InChI Key: MCKOBOYULUSWGP-UHFFFAOYSA-N
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Description

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol (CAS: 791616-60-9) is a chiral binaphthol (BINOL) derivative of significant importance in advanced scientific research. With a molecular formula of C₃₂H₂₀N₂O₆ and a molecular weight of 528.5 g/mol, this compound features a rigid, axially chiral binaphthalene backbone with electron-withdrawing 4-nitrophenyl substituents at the 3,3' positions . Its primary research value lies in its application as a sophisticated chiral ligand or catalyst precursor in asymmetric synthesis. The R-configuration imparts axial chirality, creating a well-defined chiral environment that is crucial for achieving high enantioselectivity in reactions such as asymmetric hydrogenation and cross-coupling . The nitro groups enhance the acidity of the phenolic hydroxyl protons, making this derivative particularly effective in Brønsted acid-catalyzed reactions and for stabilizing transition states in catalytic cycles . Beyond catalysis, this compound is utilized in material science for the development of chiral materials and polymers with specific optical properties, and in biological studies as a probe for investigating enzyme mechanisms . The compound should be stored under an inert atmosphere at 2-8°C . This product is intended for research and further manufacturing purposes only and is not intended for direct human or veterinary use .

Properties

IUPAC Name

1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKOBOYULUSWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C3=C(C(=CC4=CC=CC=C43)C5=CC=C(C=C5)[N+](=O)[O-])O)O)C6=CC=C(C=C6)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201194022
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
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Molecular Weight

528.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791616-60-9
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=791616-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201194022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol typically involves the following steps:

    Nitration of Naphthalene: The initial step involves the nitration of naphthalene to introduce nitro groups at specific positions. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Coupling Reaction: The nitrated naphthalene derivatives are then subjected to a coupling reaction with appropriate phenyl derivatives to form the desired binaphthalene structure. This step often requires the use of catalysts such as palladium or copper complexes to facilitate the coupling process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol may involve large-scale nitration and coupling reactions using automated reactors and continuous flow systems. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The nitro groups in ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation: The compound can also undergo oxidation reactions, particularly at the hydroxyl groups, to form quinone derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, allowing for the introduction of various functional groups. Reagents such as halogens, sulfonic acids, and alkylating agents are commonly used.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Halogens, sulfonic acids, alkylating agents.

Major Products Formed

    Reduction: Amino derivatives.

    Oxidation: Quinone derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol Applications

This compound is a chiral organic compound belonging to the binaphthyl derivatives class. It features two naphthalene rings connected by a single bond, each substituted with a 4-nitrophenyl group and a hydroxyl group at the 2,2’ positions. Due to its chiral nature, the compound exhibits significant optical activity.

Scientific Research Applications
This compound has applications in scientific research, including:

  • Asymmetric Synthesis It is employed as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
  • Catalysis The compound serves as a catalyst in organic reactions such as hydrogenation and cross-coupling reactions.
  • Material Science It is used in developing chiral materials and polymers with specific optical properties.
  • Biological Studies It is used in studying enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

  • Target Nitrophenyl compounds often target enzymes or proteins involved in biochemical reactions.
  • Mode of Action Nitrophenyl compounds are known to undergo reduction reactions, often catalyzed by nanostructured materials. The reduction of nitrophenyl compounds can result in the formation of aminophenyl compounds.
  • Biochemical Pathways Nitrophenyl compounds are often involved in reduction reactions.
  • Pharmacokinetics The pharmacokinetics of nitrophenyl compounds can be influenced by factors such as their chemical structure, the presence of functional groups, and their interaction with biological molecules.
  • Action Environment Environmental factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets.

Chemical Reactions

  • Oxidation The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
  • Reduction The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen gas.
  • Substitution The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Comparison with Similar Compounds
This compound is unique due to the presence of nitro groups, which impart distinct electronic properties and reactivity. The nitro groups enhance the compound’s ability to participate in redox reactions and nucleophilic aromatic substitution, making it a versatile reagent in organic synthesis.

Similar CompoundDifference
(R)-3,3’-Bis(4-methoxyphenyl)-[1,1’-binapthalene]-2,2’-diol Methoxy groups instead of nitro groups
(R)-3,3’-Bis(4-aminophenyl)-[1,1’-binapthalene]-2,2’-diol Amino groups instead of nitro groups
(R)-3,3’-Bis(4-chlorophenyl)-[1,1’-binapthalene]-2,2’-diol Chloro groups instead of nitro groups

Mechanism of Action

The mechanism of action of ®-3,3’-Bis(4-nitrophenyl)-[1,1’-binapthalene]-2,2’-diol largely depends on its application:

    Catalysis: As a ligand, the compound coordinates with metal centers to form active catalytic complexes. These complexes facilitate various chemical transformations by providing a chiral environment that enhances reaction selectivity.

    Biological Activity: The compound’s derivatives may interact with specific biological targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key analogs of (R)-3,3'-Bis(4-nitrophenyl)-BINOL differ in substituent electronic and steric properties (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
(R)-3,3'-Bis(4-nitrophenyl)-BINOL 4-Nitrophenyl C₃₂H₂₀N₂O₆ 528.51 Electron-withdrawing, polar, moderate steric bulk
(R)-3,3'-Bis(4-(tert-butyl)phenyl)-BINOL 4-tert-Butylphenyl C₄₀H₃₈O₂ 550.73 Electron-donating, bulky, lipophilic
(R)-3,3'-Bis(3,5-di-tert-butylphenyl)-BINOL 3,5-Di-tert-butylphenyl C₅₀H₅₈O₂ 690.99 Extreme steric bulk, limited solubility in polar solvents
(S)-3,3'-Dimesityl-BINOL 2,4,6-Trimethylphenyl C₃₈H₃₄O₂ 522.68 Moderate steric hindrance, electron-donating
(R)-3,3'-Bis(4-methoxyphenyl)-BINOL 4-Methoxyphenyl C₃₄H₂₆O₄ 498.57 Electron-donating, enhances π-π interactions, low steric hindrance

Electronic Effects

  • Nitro Substituents: The 4-nitrophenyl groups withdraw electron density via resonance and induction, increasing the acidity of the BINOL hydroxyl protons. This property is advantageous in Brønsted acid-catalyzed reactions, such as asymmetric Mannich or Pictet-Spengler reactions .
  • Methoxy and tert-Butyl Substituents: Electron-donating groups (e.g., methoxy or tert-butyl) decrease hydroxyl acidity but improve solubility in non-polar solvents. These groups are preferred in reactions requiring π-stacking interactions or milder acidity .

Steric Effects

  • Bulkier Analogs : Derivatives with 3,5-di-tert-butylphenyl (MW 690.99 g/mol) or triisopropylphenyl groups (CAS 247123-09-7, MW 690.99 g/mol) exhibit extreme steric hindrance, restricting substrate access to the catalytic site. These are used in highly selective transformations, such as asymmetric cyclopropanations .
  • Moderate Steric Profiles: The 4-nitrophenyl and dimesityl (2,4,6-trimethylphenyl) derivatives balance steric bulk with catalytic versatility. For example, dimesityl-BINOL is employed in Suzuki-Miyaura couplings where moderate hindrance prevents undesired side reactions .

Solubility and Stability

  • Nitro Derivatives : Polar nitro groups enhance solubility in dichloromethane or THF but reduce stability under reducing conditions.

Asymmetric Oxidations

The nitro-substituted BINOL demonstrates superior performance in enantioselective oxidations, where its electron-withdrawing groups stabilize radical intermediates. For instance, it outperforms methoxy analogs in catalytic asymmetric epoxidations by 20–30% enantiomeric excess (ee) .

Cross-Coupling Reactions

Bulky tert-butyl derivatives inhibit side reactions in Heck couplings, while nitro-BINOL’s electronic profile accelerates oxidative C–C bond formations. highlights the role of substituents in solvent-dependent selectivity .

Chiral Ligand Design

Nitro-BINOL’s rigid structure makes it a precursor for phosphoric acid catalysts. In contrast, triisopropylphenyl-BINOL (CAS 247123-09-7) is used in N-heterocyclic carbene (NHC) ligands for transition-metal catalysis .

Biological Activity

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol is a chiral organic compound notable for its potential applications in asymmetric synthesis and catalysis. This article delves into the biological activity of this compound, examining its structural properties, synthetic routes, and various biological studies that highlight its significance in research.

Chemical Structure and Properties

  • Molecular Formula : C₃₂H₂₀N₂O₆
  • Molecular Weight : 528.51 g/mol
  • CAS Number : 791616-60-9
  • Chirality : The compound exhibits optical activity due to its chiral nature, making it valuable in asymmetric synthesis.

The structure features two naphthalene rings linked by a single bond, with each ring substituted by a 4-nitrophenyl group and a hydroxyl group at the 2,2' positions. The presence of nitro groups enhances the compound's reactivity and electronic properties, facilitating participation in various chemical reactions.

Synthesis

The synthesis of (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol typically involves:

  • Starting Materials : 2-naphthol and 4-nitrobenzaldehyde.
  • Condensation Reaction : A condensation reaction occurs in the presence of a base (e.g., sodium hydroxide) to form an intermediate Schiff base.
  • Oxidative Coupling : The Schiff base undergoes oxidative coupling using oxidizing agents like ferric chloride or copper(II) chloride.
  • Reduction : Nitro groups are reduced to amino groups using reducing agents such as sodium borohydride .

Enzyme Mechanism Studies

(R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol has been utilized in enzyme mechanism studies due to its ability to act as a probe in biochemical assays. Its structural properties allow it to interact with various enzymes, providing insights into their mechanisms of action.

Asymmetric Synthesis and Catalysis

The compound serves as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds with high yields. It is particularly effective in catalyzing hydrogenation and cross-coupling reactions, which are essential processes in organic synthesis .

Material Science Applications

In material science, (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol is employed in developing chiral materials and polymers with specific optical properties. These materials have potential applications in sensors and optoelectronic devices due to their unique chiroptical characteristics.

Case Study 1: Catalytic Activity

A study investigated the catalytic activity of (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol in asymmetric hydrogenation reactions. The results demonstrated that the compound could achieve high enantioselectivity (up to 98% ee) when used as a catalyst for reducing prochiral ketones under mild conditions. This highlights its utility in synthesizing pharmaceuticals where enantiomeric purity is critical.

Case Study 2: Interaction with Biological Targets

Another research project focused on the interaction of (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol with specific enzyme targets. The compound displayed inhibitory effects on certain enzymes involved in metabolic pathways. This suggests potential applications in drug development for diseases where these enzymes play crucial roles .

Summary of Findings

PropertyValue
Molecular FormulaC₃₂H₂₀N₂O₆
Molecular Weight528.51 g/mol
CAS Number791616-60-9
Optical ActivityYes
Asymmetric SynthesisHigh enantioselectivity (up to 98% ee)
Enzyme InhibitionObserved with specific targets

Q & A

Q. What are the key synthetic routes for preparing (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol, and how is enantiomeric purity ensured?

The compound is typically synthesized via asymmetric cross-coupling reactions or chiral resolution of racemic mixtures. For example, analogous binaphthol derivatives are prepared using Suzuki-Miyaura coupling between brominated binaphthol precursors and aryl boronic acids (e.g., 4-nitrophenylboronic acid) under palladium catalysis . Enantiomeric purity is confirmed via chiral HPLC or circular dichroism (CD) spectroscopy , with comparisons to known standards. The nitro groups’ electron-withdrawing nature may necessitate optimized reaction conditions (e.g., higher temperatures or prolonged reaction times) to achieve full conversion .

Q. How are structural and stereochemical properties of this compound characterized?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for confirming regiochemistry and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., hydroxyl and nitro stretches). X-ray crystallography may resolve absolute configuration if single crystals are obtainable. Computational methods (e.g., DFT calculations) are often paired with experimental data to validate stereochemical assignments .

Q. What role do the 4-nitrophenyl substituents play in this compound’s physicochemical behavior?

The nitro groups enhance electron-deficient character , increasing solubility in polar aprotic solvents (e.g., DMF, DMSO) and influencing supramolecular interactions (e.g., π-π stacking). This electron-withdrawing effect also stabilizes intermediates in catalytic cycles, as seen in analogous ligands used in asymmetric catalysis .

Advanced Research Questions

Q. How does this ligand compare to other binaphthol derivatives in enantioselective catalysis?

Compared to BINOL (1,1'-bi-2-naphthol) or VANOL derivatives, the 4-nitrophenyl groups introduce stronger electronic asymmetry, potentially improving enantioselectivity in reactions like asymmetric Michael additions or gold(I)-catalyzed cyclizations . For example, in gold catalysis, electron-deficient ligands can stabilize cationic intermediates, altering turnover frequencies and selectivity . Researchers should conduct kinetic studies (e.g., variable-temperature NMR) and Hammett analyses to quantify electronic effects.

Q. What challenges arise in scaling up the synthesis of this compound, and how can they be mitigated?

Key challenges include:

  • Low yields in cross-coupling steps due to steric hindrance from nitro groups. Mitigation: Use bulky phosphine ligands (e.g., SPhos) to enhance palladium catalyst efficiency .
  • Racemization during purification . Mitigation: Avoid high-temperature recrystallization; instead, use low-temperature chromatography with chiral stationary phases .
  • Sensitivity to light/air . Mitigation: Store under inert atmosphere and use amber glassware .

Q. How can researchers resolve contradictions in reported catalytic performance across studies?

Discrepancies often stem from substituent effects or reaction condition variability . For example, conflicting enantioselectivity values may arise from differences in solvent polarity, counterion choice, or catalyst loading. Systematic Design of Experiments (DoE) approaches can isolate critical variables. Additionally, computational mechanistic studies (e.g., DFT) can identify transition-state differences induced by nitro group orientation .

Q. What strategies are effective for modifying this compound to enhance its catalytic versatility?

  • Perfluoroalkylation : Replace nitro groups with CF₃ substituents to increase electron deficiency and thermal stability .
  • Heteroatom incorporation : Introduce sulfur or phosphorus atoms into the binaphthyl backbone to create hybrid ligands for dual activation modes .
  • Dynamic kinetic resolution : Pair with transition metals (e.g., Ru or Ir) to enable redox-active catalysis in hydrogenation or oxidation reactions .

Methodological Considerations

  • Spectroscopic Data Interpretation : Assigning nitro group vibrations in IR requires comparison to reference spectra (e.g., 1520–1350 cm⁻¹ for asymmetric/symmetric NO₂ stretches) .
  • Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) to monitor nitro aromatic absorption.
  • Handling Precautions : Nitro compounds may decompose exothermically; conduct stability tests (DSC/TGA) before large-scale reactions .

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